molecular formula C20H19N3O2S B2597029 3-amino-N-(3,4-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-N-(3,4-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2597029
M. Wt: 365.5 g/mol
InChI Key: DDPBRBGWSNFVGT-UHFFFAOYSA-N
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Description

3-amino-N-(3,4-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a thienoquinoline derivative with a carboxamide group at position 2 and a 3,4-dimethylphenyl substituent on the amide nitrogen. These analogs primarily target cancer stem cells (CSCs), modulate glycosphingolipid (GSL) expression, and inhibit enzymes like phosphoinositide-specific phospholipase C (PLC-γ), which are critical in tumor progression and drug resistance .

Properties

IUPAC Name

3-amino-N-(3,4-dimethylphenyl)-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-10-6-7-12(8-11(10)2)22-19(25)18-17(21)14-9-13-15(23-20(14)26-18)4-3-5-16(13)24/h6-9H,3-5,21H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPBRBGWSNFVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-N-(3,4-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C22H25N3OS
  • Molecular Weight : 393.52 g/mol
  • IUPAC Name : this compound

The compound features a thienoquinoline core, which is known for its diverse biological activities.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through various signaling pathways.

Case Study: Antitumor Efficacy

A study evaluated the antitumor effects of related thienoquinoline derivatives on various cancer cell lines. The results revealed:

CompoundCell LineIC50 (µM)
1MCF-70.0585
2HeLa0.0692
3HT-290.00217

These findings suggest that modifications to the thienoquinoline structure can enhance antitumor efficacy against specific cancer types .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of thienoquinoline derivatives. For example:

  • Differentiation Induction : Compounds similar to this compound have been shown to induce differentiation in PC12 cells (a model for neuronal differentiation) through pathways independent of the TrkA receptor .

The proposed mechanisms include:

  • Neuritogenic Activity : Inducing neurite outgrowth and enhancing neuronal survival under stress conditions.

Antimicrobial Activity

The compound's structural characteristics also suggest potential antimicrobial activity. While specific data on this compound is limited, related compounds have demonstrated effectiveness against various pathogens.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results indicate a promising antimicrobial profile that warrants further investigation .

Scientific Research Applications

Structure and Composition

  • IUPAC Name : 3-amino-N-(3,4-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
  • Molecular Formula : C22H25N3OS
  • Molecular Weight : 379.5 g/mol

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit promising anticancer properties. For instance:

  • Mechanism of Action : It is believed that the compound may inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that derivatives of thienoquinoline could effectively target mitogen-activated protein kinases (MAPKs), crucial for cancer signaling pathways .

Antimicrobial Properties

The thienoquinoline scaffold has been associated with antimicrobial activity:

  • Case Study : A derivative demonstrated significant activity against various strains of bacteria and fungi. The structure's ability to penetrate microbial membranes is attributed to its lipophilic nature .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor:

  • Example : Research into phosphoinositide-specific phospholipase C inhibitors showed that similar thienoquinoline derivatives could modulate enzyme activity effectively . This inhibition can have implications for diseases where phospholipase C is overactive.

Neuroprotective Effects

Emerging studies suggest neuroprotective properties:

  • Research Findings : Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis . This suggests potential applications in treating neurodegenerative diseases.

Table 1: Biological Activities of Thienoquinoline Derivatives

Activity TypeCompound TypeReference
AnticancerThienoquinoline derivatives
AntimicrobialSubstituted thienoquinolines
Enzyme InhibitionPhosphoinositide inhibitors
NeuroprotectionNeuroprotective agents

Table 2: Structural Features and Corresponding Activities

Structural FeatureAssociated Activity
Tetrahydrothienoquinoline coreAnticancer properties
Amino groupEnhanced enzyme inhibition
CarboxamideIncreased solubility and bioactivity

Chemical Reactions Analysis

Amino Group Reactivity

The primary amine (-NH₂) at position 3 undergoes reactions typical of aromatic amines:

Reaction TypeReagents/ConditionsProduct FormedSupporting Evidence
Acylation Acetyl chloride, pyridine, 0–5°CN-Acetyl derivative (amide formation at -NH₂)Analogous to,
Alkylation Methyl iodide, K₂CO₃, DMF, 60°CN-Methylated derivative,
Diazotization NaNO₂, HCl, 0–5°CDiazonium salt (precursor for coupling or Sandmeyer reactions)General amine chemistry

Key Findings :

  • Acylation improves metabolic stability in pharmacokinetic studies.

  • Alkylation at the amino group enhances lipophilicity, influencing blood-brain barrier penetration.

Carboxamide Functionalization

The carboxamide (-CONH-) group participates in hydrolysis and condensation:

Reaction TypeReagents/ConditionsProduct FormedSupporting Evidence
Acidic Hydrolysis 6M HCl, reflux, 12h3-Amino-5-oxo-thienoquinoline-2-carboxylic acid + 3,4-dimethylaniline ,
Basic Hydrolysis 2M NaOH, ethanol, 80°C, 6hSame as above (higher yield under basic conditions)
Schiff Base Formation Aldehydes, EtOH, ΔImine-linked derivatives (e.g., with benzaldehyde)

Notable Observations :

  • Hydrolysis rates depend on steric hindrance from the 3,4-dimethylphenyl group .

  • Schiff bases exhibit enhanced antimicrobial activity in structural analogs.

Ketone (5-Oxo) Reactivity

The 5-oxo group enables nucleophilic additions and reductions:

Reaction TypeReagents/ConditionsProduct FormedSupporting Evidence
Reduction NaBH₄, MeOH, 0°C5-Hydroxy derivative (secondary alcohol)
Enolate Formation LDA, THF, -78°CEnolate intermediate for alkylation (e.g., with methyl iodide)Theoretical prediction
Condensation Hydrazine, EtOH, ΔHydrazone derivative

Research Insights :

  • Reduction products show altered solubility profiles due to hydrogen bonding .

  • Hydrazones are precursors for heterocyclic expansions in medicinal chemistry.

Electrophilic Aromatic Substitution

The thienoquinoline core undergoes regioselective substitutions:

Reaction TypeReagents/ConditionsProduct FormedSupporting Evidence
Nitration HNO₃, H₂SO₄, 0°CNitro-substituted derivative at electron-rich positions
Sulfonation H₂SO₄, SO₃, 50°CSulfonic acid derivative (improves water solubility)

Critical Notes :

  • Nitration occurs preferentially at the 4-position of the quinoline ring.

  • Sulfonation is reversible under basic conditions .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aryl substituent:

Reaction TypeReagents/ConditionsProduct FormedSupporting Evidence
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF, 90°CBiaryl derivatives (e.g., with 4-fluorophenylboronic acid),
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, amine, tolueneN-Arylated products (introduces secondary amines)Theoretical prediction

Applications :

  • Suzuki products exhibit enhanced binding affinity in kinase inhibition assays.

Stability and Degradation Pathways

The compound decomposes under specific conditions:

ConditionObservationMechanism ProposedReference
UV Light (254 nm)Photooxidation of thiophene ringFormation of sulfoxide/sulfone derivatives
Strong Acids (pH <2)Cleavage of carboxamide bondHydrolysis to carboxylic acid and aniline

Comparison with Similar Compounds

Substituent-Driven Activity Differences

Compound Name & Substituent Key Targets/Mechanisms IC50 (Tested Cell Lines) Key Findings References
3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 1) PLC-γ inhibition, GSL modulation (GM3, CD15s), CSC reduction 2.1–4.8 µM (SK-OV-3, OVCAR-3) Most potent analog: Reduces CSCs by 40–60% in TNBC; induces apoptosis via G2/M arrest .
3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 7) PLC-γ inhibition 3.5–5.2 µM (MCF-7, MDA-MB-231) Arrests cell cycle at G2/M phase; reduces migration in breast cancer .
3-amino-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Undisclosed N/A Structural data available; no cytotoxicity reported .
3-amino-5-oxo-N-naphthyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 12) GSL modulation (GM3) 8.3–12.4 µM (MDA-MB-231) Less potent than Compound 1; limited CSC reduction .

Mechanistic Highlights

  • Compound 1: Reduces CD44+/CD24− and CD133+ CSCs in triple-negative breast cancer (TNBC) by 50–60% . Alters GSL expression (e.g., decreases IV6Neu5Ac-nLc4Cer+ CSCs in MDA-MB-231, increases GalNAc-GM1b+ CSCs in MCF-7) . Disrupts glycolysis and inositol metabolism in TNBC .
  • Compound 7 :
    • Inhibits PLC-γ, reducing proliferation and migration in hormone receptor-positive breast cancer .

Structural-Activity Relationship (SAR) Insights

  • Chloro vs. Methyl Groups : The 3-chloro-2-methylphenyl substituent in Compound 1 enhances cytotoxicity compared to 3-chlorophenyl (Compound 7) or naphthyl (Compound 12) groups, likely due to improved hydrophobic interactions and target binding .
  • Dimethylphenyl Substitution : The 3,4-dimethylphenyl group in the query compound may alter metabolic stability or target engagement compared to chloro-substituted analogs, though experimental data is lacking.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare thieno[2,3-b]quinoline-2-carboxamide derivatives?

  • Methodological Answer : Thieno[2,3-b]quinoline scaffolds are typically synthesized via cyclization reactions. For example, sodium ethoxide-mediated cyclization of precursors like ethyl 3-amino-4-(p-methoxyphenyl)-5-(2-phenylhydrazono)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate yields the target compound after refluxing in ethanol and subsequent recrystallization . Key steps include optimizing reaction time (e.g., 3–5 hours) and solvent systems (ethanol/DMF mixtures) to improve yield (60–80%) and purity.

Q. How can researchers validate the structural integrity of this compound during synthesis?

  • Methodological Answer : Structural validation requires multi-spectroscopic analysis:

  • IR Spectroscopy : Identify functional groups (e.g., NH₂ at ~3400 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • Elemental Analysis : Verify calculated vs. experimental C, H, N content (e.g., ±0.3% deviation) .

Q. What in vitro assays are suitable for preliminary cytotoxicity screening?

  • Methodological Answer : Use cell viability assays (MTT or resazurin) across cancer cell lines (e.g., MDA-MB-231 breast cancer) with IC₅₀ determination (e.g., low nanomolar range for potent derivatives). Include flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G2/M phase accumulation) .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data across studies?

  • Methodological Answer : Contradictions may arise from polymorphism. Conduct:

  • XRD Analysis : Compare crystal structures to identify polymorphic forms affecting solubility or receptor binding .
  • DSC/TGA : Assess thermal stability and phase transitions .
  • Bioactivity Replication : Test polymorphs in identical assay conditions (e.g., PLC-γ inhibition assays) to correlate structure-activity relationships .

Q. What strategies optimize the compound’s selectivity for PLC-γ in triple-negative breast cancer (TNBC) models?

  • Methodological Answer :

  • Molecular Docking : Model interactions with PLC-γ residues (e.g., His356, Arg549) to guide structural modifications .
  • SAR Studies : Introduce substituents (e.g., halogens at the 3,4-dimethylphenyl group) to enhance lipophilic binding in PLC-γ’s hydrophobic pocket .
  • Metabolomic Profiling : Use LC-MS to track on-target effects (e.g., reduced phosphoinositide metabolites) in TNBC cells .

Q. How can metabolomics elucidate off-target effects in ovarian cancer models?

  • Methodological Answer : Perform untargeted metabolomics via:

  • LC-HRMS : Identify dysregulated pathways (e.g., glycosphingolipid metabolism) .
  • Pathway Enrichment Analysis : Use tools like MetaboAnalyst to compare metabolite shifts (e.g., ceramide accumulation) against known toxicity profiles .

Q. What computational approaches predict regioselectivity in derivatization reactions?

  • Methodological Answer :

  • DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the quinoline core .
  • MD Simulations : Model reaction intermediates (e.g., thioether formation) to predict regioselectivity in alkylation reactions .

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